Cas no 39632-83-2 (diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate)

Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is a versatile heterocyclic compound featuring a pyridine core substituted with amino, phenyl, and dicarboxylate ester functional groups. Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The presence of both amino and ester groups offers multiple sites for further derivatization, enabling applications in medicinal chemistry and material science. The phenyl substituent enhances aromatic interactions, while the diethyl ester groups improve solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in the development of ligands, catalysts, or bioactive scaffolds due to its balanced reactivity and structural flexibility.
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate structure
39632-83-2 structure
Product name:diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
CAS No:39632-83-2
MF:C17H18N2O4
MW:314.335824489594
MDL:MFCD32067679
CID:4648973
PubChem ID:19935604

diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
    • 39632-83-2
    • DIETHYL2-AMINO-6-PHENYLPYRIDINE-3,4-DICARBOXYLATE
    • DB-187081
    • SCHEMBL9265555
    • MDL: MFCD32067679
    • Inchi: 1S/C17H18N2O4/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H2,18,19)
    • InChI Key: WQUDWWGLTVDDKP-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C2=CC=CC=C2)=CC(C(OCC)=O)=C1C(OCC)=O

Computed Properties

  • Exact Mass: 314.12665706g/mol
  • Monoisotopic Mass: 314.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 91.5Ų

diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1000059-5g
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
39632-83-2 95%
5g
$1000 2025-02-25
eNovation Chemicals LLC
Y1000059-5g
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
39632-83-2 95%
5g
$1000 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735164-1g
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
39632-83-2 98%
1g
¥2282.00 2024-05-15
eNovation Chemicals LLC
Y1000059-5g
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
39632-83-2 95%
5g
$1000 2025-02-27

Additional information on diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate

Introduction to Diethyl 2-Amino-6-Phenylpyridine-3,4-Dicarboxylate (CAS No. 39632-83-2)

Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate (CAS No. 39632-83-2) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a pyridine ring, an amino group, and two carboxylic acid ester functionalities. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

The molecular formula of diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is C17H18N2O4, and its molecular weight is approximately 310.34 g/mol. The compound is typically obtained as a white to off-white crystalline solid with a melting point ranging from 110 to 115°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

In the realm of medicinal chemistry, diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate has garnered attention due to its potential as a building block for the synthesis of novel drugs. Recent studies have explored its use in the development of inhibitors for various enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of derivatives based on this compound as potent inhibitors of protein kinases, which are key targets in cancer therapy.

The amino group in diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate provides a site for further functionalization, enabling the introduction of diverse substituents that can modulate the biological activity and pharmacokinetic properties of the resulting molecules. This flexibility makes it an attractive starting material for combinatorial chemistry approaches aimed at discovering new therapeutic agents.

Beyond its applications in drug discovery, diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate has also found use in materials science. Its pyridine ring and carboxylic acid ester functionalities confer unique electronic and optical properties that are beneficial for the development of advanced materials. For example, researchers at the University of California, Berkeley have utilized this compound as a precursor for the synthesis of luminescent organic materials with potential applications in optoelectronics and sensing technologies.

The synthesis of diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate typically involves multi-step procedures that include condensation reactions and esterification processes. One common synthetic route involves the reaction of 2-amino-6-phenylpyridine with diethyl chloroformate followed by hydrolysis and subsequent esterification with ethanol. This method yields high-purity product with good yields.

Safety considerations are an important aspect when handling diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate. While it is not classified as a hazardous substance under current regulations, it is advisable to follow standard laboratory safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE) such as gloves and goggles should be worn during handling to prevent skin contact and inhalation.

In conclusion, diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate (CAS No. 39632-83-2) is a multifaceted compound with promising applications in medicinal chemistry and materials science. Its unique structural features and functional groups make it a valuable intermediate for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for its use in various scientific and industrial fields.

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